N,N'-bis(4-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For similar compounds like N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine, the molecular weight is 516.67 g/mol . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are 5.5 eV and 2.3 eV respectively .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. For indole derivatives, various reactions have been reported, including reductive cyclization of o-phenylenediamines .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine, it has a melting point of 175 – 177 °C (lit.) .Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-N,8-N-bis(4-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S2/c1-15-6-10-17(11-7-15)27-34(30,31)21-14-22(35(32,33)28-18-12-8-16(2)9-13-18)24-23-19(21)4-3-5-20(23)25(29)26-24/h3-14,27-28H,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFSWWRFMBEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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